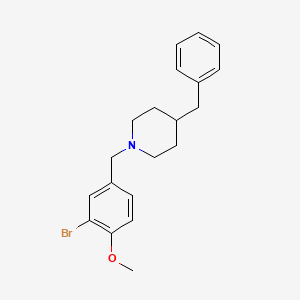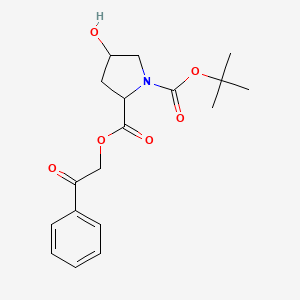![molecular formula C21H21N3O2 B5158092 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane](/img/structure/B5158092.png)
1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane, also known as POBA, is a novel compound with potential applications in scientific research. POBA belongs to the class of oxadiazole derivatives, which have been found to possess various biological activities. In
作用機序
The exact mechanism of action of 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane is not fully understood. However, it has been proposed that this compound exerts its biological activities by interacting with specific molecular targets in the cells. For example, this compound has been found to bind to the DNA and inhibit the activity of topoisomerase II, which is essential for DNA replication and transcription. This compound has also been found to interact with the mitochondrial membrane and induce the release of cytochrome c, which triggers apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. For example, this compound has been found to:
1. Increase the level of reactive oxygen species (ROS) in the cells, which leads to oxidative stress.
2. Induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes.
3. Inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
実験室実験の利点と制限
1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane has several advantages for lab experiments, such as:
1. This compound is easy to synthesize and purify.
2. This compound exhibits a wide range of biological activities, making it a potential candidate for various experiments.
3. This compound is stable under normal laboratory conditions.
However, there are also some limitations to the use of this compound in lab experiments, such as:
1. This compound may exhibit cytotoxicity at high concentrations, which may limit its use in some experiments.
2. The exact mechanism of action of this compound is not fully understood, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research on 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane, such as:
1. Identification of the molecular targets of this compound: Further studies are needed to identify the specific molecular targets of this compound and elucidate the mechanism of action.
2. Optimization of the synthesis method: The synthesis method of this compound can be optimized to improve the yield and purity of the compound.
3. Development of this compound derivatives: this compound derivatives can be synthesized and tested for their biological activities, which may lead to the discovery of more potent compounds.
4. In vivo studies: Further studies are needed to evaluate the in vivo efficacy and toxicity of this compound and its derivatives.
Conclusion:
In conclusion, this compound is a novel compound with potential applications in scientific research. This compound exhibits a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. The exact mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets in the cells. This compound has several advantages for lab experiments, such as ease of synthesis and stability, but also has some limitations, such as cytotoxicity at high concentrations. Further studies are needed to identify the molecular targets of this compound, optimize the synthesis method, develop this compound derivatives, and evaluate the in vivo efficacy and toxicity of this compound.
合成法
1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane can be synthesized by the reaction of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid with azepane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction takes place under mild conditions and yields a white solid, which can be purified by recrystallization.
科学的研究の応用
1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane has been found to exhibit a wide range of biological activities, making it a potential candidate for scientific research. Some of the applications of this compound include:
1. Anticancer activity: this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
2. Anti-inflammatory activity: this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
3. Antimicrobial activity: this compound has been found to possess antimicrobial activity against various microorganisms, including bacteria and fungi.
4. Antioxidant activity: this compound has been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
特性
IUPAC Name |
azepan-1-yl-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-21(24-13-6-1-2-7-14-24)18-12-8-11-17(15-18)20-23-22-19(26-20)16-9-4-3-5-10-16/h3-5,8-12,15H,1-2,6-7,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQUKBCSMFTEBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5158016.png)

![5-[(5-iodo-2-furyl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5158027.png)
![N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea]](/img/structure/B5158051.png)
![benzyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5158054.png)
![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B5158061.png)


![6-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-pyridazinamine](/img/structure/B5158083.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5158086.png)
![2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5158100.png)
![N-isopropyl-5-[3-(1H-pyrazol-3-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5158116.png)
![1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5158127.png)
![3-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5158134.png)